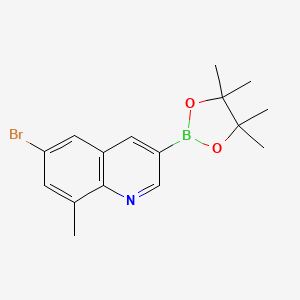
6-Bromo-8-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Bromo-8-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science. This particular compound features a bromine atom, a methyl group, and a boronate ester, making it a versatile intermediate in organic synthesis, especially in Suzuki–Miyaura coupling reactions .
作用机制
Target of Action
Similar compounds have been used in the preparation of kinase inhibitors for the treatment of certain types of cancer
Mode of Action
Compounds with similar structures have been known to undergo borylation at the benzylic c-h bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . This suggests that the compound might interact with its targets through a similar mechanism.
Biochemical Pathways
Given its potential role as a kinase inhibitor , it could be involved in pathways related to cell signaling, growth, and proliferation
Result of Action
If it acts as a kinase inhibitor , it could potentially inhibit the activity of certain kinases, thereby affecting cell signaling pathways and potentially slowing down cell growth and proliferation.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-8-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline typically involves multiple steps:
Methylation: The methyl group can be introduced via alkylation reactions using methyl iodide (CH₃I) and a base such as potassium carbonate (K₂CO₃).
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst loading, would be crucial to maximize yield and minimize costs.
化学反应分析
Types of Reactions
6-Bromo-8-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline can undergo various chemical reactions, including:
Suzuki–Miyaura Coupling: This is the most common reaction, where the boronate ester reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Suzuki–Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., K₂CO₃), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki–Miyaura coupling would yield biaryl compounds, while oxidation could produce quinoline derivatives with hydroxyl or carbonyl groups.
科学研究应用
6-Bromo-8-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline has several scientific research applications:
Medicine: The compound can be used in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: It can be used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
相似化合物的比较
Similar Compounds
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- (4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene
Uniqueness
6-Bromo-8-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline is unique due to its specific substitution pattern, which combines a bromine atom, a methyl group, and a boronate ester on a quinoline ring. This unique structure makes it particularly useful in Suzuki–Miyaura coupling reactions, offering versatility in the synthesis of complex organic molecules .
属性
IUPAC Name |
6-bromo-8-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BBrNO2/c1-10-6-13(18)8-11-7-12(9-19-14(10)11)17-20-15(2,3)16(4,5)21-17/h6-9H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBFAIWGDDLQOBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C(=CC(=C3)Br)C)N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BBrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

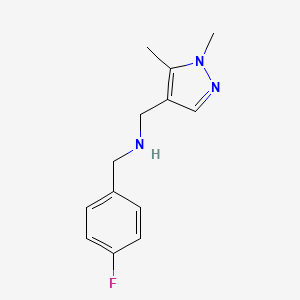
![[(4-Bromophenyl)methyl][2-(dimethylamino)ethyl]amine](/img/structure/B2750139.png)
![5-amino-1-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2750142.png)
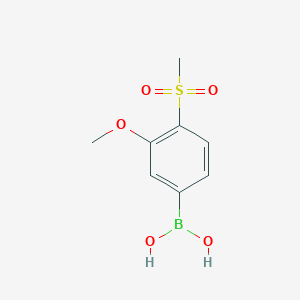
![7-({3-[(Ethoxycarbonyl)amino]phenoxy}sulfonyl)-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid](/img/structure/B2750146.png)
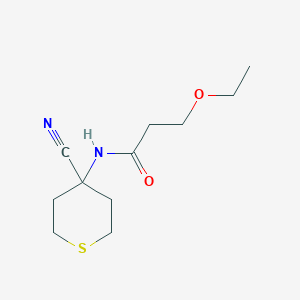
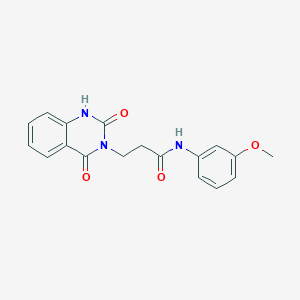
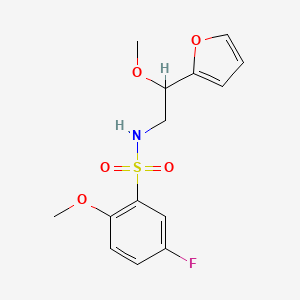

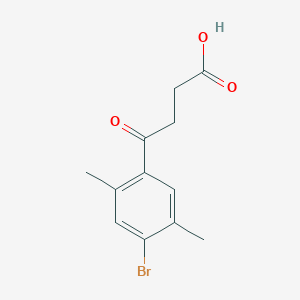
![3-(Propan-2-yl)-2-azaspiro[3.6]decan-1-one](/img/structure/B2750154.png)
![N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2750158.png)

